

Spectroscopic Profile of 5-Amino-3-methylisothiazole Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-3-methylisothiazole hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Amino-3-methylisothiazole hydrochloride** (CAS Number: 52547-00-9), a key intermediate in pharmaceutical synthesis. Due to the limited availability of directly published spectra for this specific compound, this document presents expected spectroscopic characteristics based on the analysis of its functional groups and data from closely related isothiazole derivatives. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in acquiring and interpreting data.

Chemical Structure and Properties

- IUPAC Name: 3-methyl-1,2-thiazol-5-amine;hydrochloride
- Molecular Formula: C₄H₇ClN₂S[1]
- Molecular Weight: 150.63 g/mol [2][3][4][5]
- Structure: Chemical structure of 5-Amino-3-methylisothiazole hydrochloride

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **5-Amino-3-methylisothiazole hydrochloride** based on its chemical structure and typical values for similar compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.3	Singlet	3H	-CH ₃
~6.0	Singlet	1H	-CH (isothiazole ring)
~8.5 (broad)	Singlet	3H	-NH ₃ ⁺

Note: Solvent used is typically DMSO-d₆. The amino group protons are expected to be broad due to exchange and quadrupolar effects and may appear as a single peak due to the hydrochloride salt form.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~15	-CH ₃
~100	C4 (isothiazole ring)
~150	C3 (isothiazole ring)
~170	C5 (isothiazole ring)

Note: SpectraBase indicates the availability of a ^{13}C NMR spectrum for the 5-Amino-3-methyl-isothiazole cation, which supports the ongoing research interest in this compound's spectral properties.[\[6\]](#)

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (amine salt)
3100-3000	Medium	C-H stretch (aromatic/vinyl)
2950-2850	Medium	C-H stretch (aliphatic)
1640-1600	Medium	N-H bend (amine salt)
1580-1450	Medium-Strong	C=C & C=N ring stretching
~1400	Medium	C-H bend (methyl)

Table 4: Predicted Mass Spectrometry Data

m/z Ratio	Ion Type
114.03	[M] ⁺ (of the free base)
115.04	[M+H] ⁺ (of the free base)
Various	Fragmentation pattern of the isothiazole ring

Note: The molecular ion peak of the free base (5-Amino-3-methylisothiazole) is expected at m/z 114.03. In many mass spectrometry techniques, the protonated molecule [M+H]⁺ at m/z 115.04 would be observed.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **5-Amino-3-methylisothiazole hydrochloride** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Process the data with appropriate phasing and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- Data Analysis: Integrate the proton signals and assign the chemical shifts based on known values for isothiazole and amine functionalities. Correlate ^1H and ^{13}C signals using 2D NMR techniques like HSQC and HMBC if further structural confirmation is needed. For complex heterocyclic structures, advanced NMR techniques are often employed for full structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

- Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
- Sample Spectrum Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.
- Parameters: Typically, scan the range from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (N-H, C-H, C=C, C=N) present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

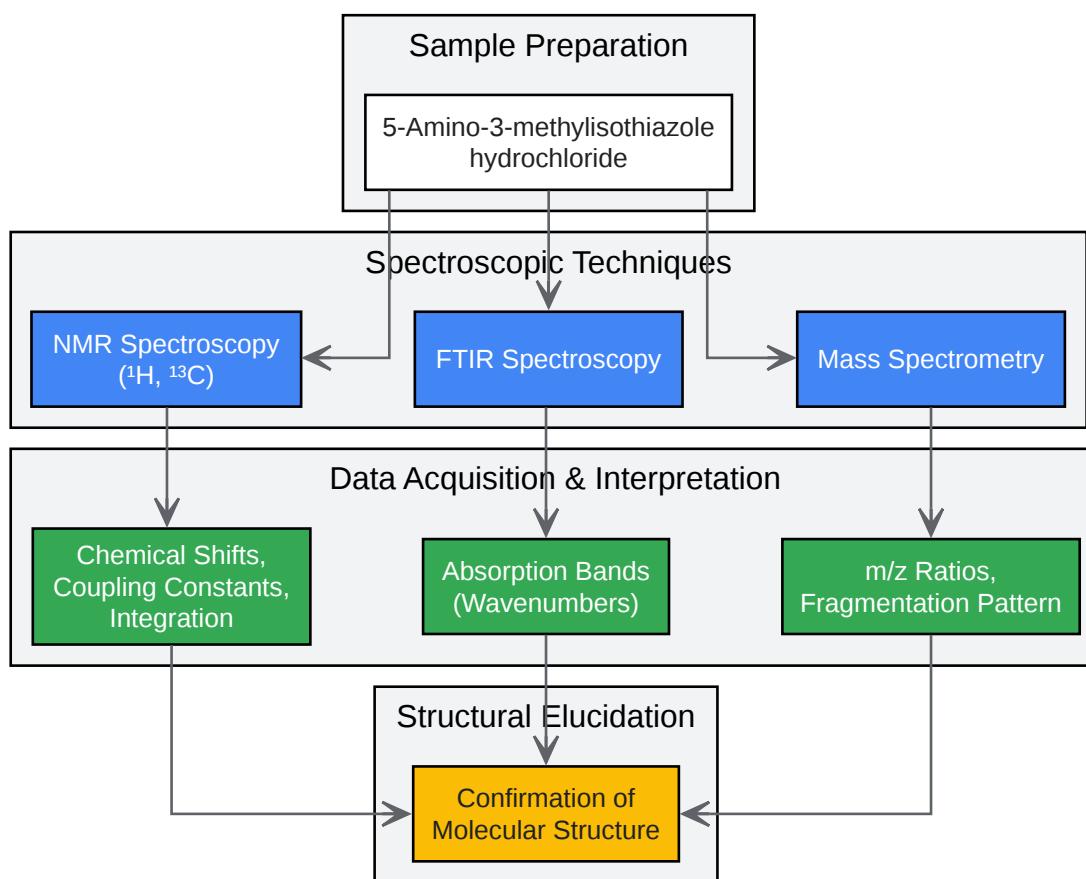
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Ionization:
 - ESI: Infuse the sample solution directly into the ESI source. This soft ionization technique is likely to yield the protonated molecular ion $[\text{M}+\text{H}]^+$.
 - EI: Introduce the sample (after removing the hydrochloride) via a direct insertion probe. This higher-energy technique will produce the molecular ion $[\text{M}]^+$ and a characteristic fragmentation pattern.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information about the isothiazole ring and its

substituents. Accurate mass measurement can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5-Amino-3-methylisothiazole hydrochloride**.

Workflow for Spectroscopic Analysis of 5-Amino-3-methylisothiazole hydrochloride



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Caption: Spectroscopic Analysis Workflow.

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